1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
Description
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a bicyclic heterocyclic compound featuring a 7,8-dihydropyrido[4,3-d]pyrimidine core. The molecule is substituted at the 6(5H)-yl position with a propan-1-one chain, which terminates in a 2-methoxynaphthalen-1-yl group. The dihydropyrido[4,3-d]pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or modulation of central nervous system targets .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-8-6-15-4-2-3-5-17(15)18(20)7-9-21(25)24-11-10-19-16(13-24)12-22-14-23-19/h2-6,8,12,14H,7,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBFYFGDOXOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrido[4,3-d]pyrimidine core.
Introduction of the 2-methoxynaphthalene moiety.
Coupling of the two fragments under conditions like palladium-catalyzed cross-coupling or other suitable reactions.
Industrial Production Methods
For large-scale production, optimizing yield and purity is crucial. Methods often employ high-efficiency catalysts and environmentally friendly solvents. Techniques like continuous flow chemistry might be used to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to products that may include additional oxygen-containing functional groups.
Reduction: : Reduction reactions might yield derivatives with altered oxidation states.
Substitution: : The aromatic nature allows for electrophilic and nucleophilic substitution reactions, introducing various substituents into the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or H2O2 under controlled conditions.
Reduction: : Hydrogenation catalysts such as Pd/C.
Substitution: : Halogenating agents, nucleophiles like amines or thiols, and catalysts for specific reactions.
Major Products
Oxidation: : May produce hydroxylated derivatives.
Reduction: : Could yield saturated or partially saturated analogs.
Substitution: : Diverse derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a versatile intermediate in synthetic organic chemistry, useful in constructing more complex molecules.
Biology
Research into its biological activity has revealed potential applications in targeting specific enzymes or receptors. It may also serve as a scaffold for developing bioactive molecules.
Medicine
There is ongoing investigation into its potential as a lead compound for drug discovery, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Due to its chemical stability and functional groups, it might be applied in the development of novel materials or as a key component in industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism by which this compound exerts its effects is still under investigation. its interaction with molecular targets, such as enzymes or receptors, suggests it can modulate biochemical pathways. Its naphthalene and pyrido[4,3-d]pyrimidine groups likely play crucial roles in binding and activity.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxynaphthalen-1-yl group in the target compound provides greater steric bulk and lipophilicity compared to smaller aryl groups like 4-(methylsulfonyl)phenyl . This may influence target selectivity, as seen in analogs where bulkier substituents enhance binding to hydrophobic pockets .
Derivatives with Heterocyclic Termini
Key Observations :
- The use of click chemistry to append triazole groups (e.g., ) demonstrates modularity in introducing diverse heterocycles, which can fine-tune solubility and target engagement.
- Imidazo[1,5-a]pyridine and piperidine termini () suggest applications in CNS-targeted therapies due to their prevalence in blood-brain barrier-penetrant drugs.
Core Modifications and Hybrid Structures
Key Observations :
- Hybrid structures incorporating pyrazolo[3,4-d]pyrimidinone () or triazole conjugates () highlight the versatility of bicyclic cores in drug discovery. These modifications may optimize pharmacokinetic properties or enable covalent binding mechanisms.
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
This unique structure combines a pyrido[4,3-d]pyrimidine core with a methoxynaphthalene substituent, which may contribute to its biological activity.
Anticancer Activity
Research has demonstrated that pyrido[4,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown that related compounds can inhibit the EGFR L858R/T790M mutant kinase with IC50 values in the low nanomolar range .
- Cell Line Studies : In vitro studies on various cancer cell lines (MCF-7, HepG2) have indicated that certain derivatives exhibit significant cytotoxicity with IC50 values ranging from 2.74 to 3100 nM .
Antimicrobial Activity
The compound also shows notable antimicrobial effects against various pathogens:
- Bactericidal Effects : It has been reported that pyrido[4,3-d]pyrimidines possess activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition : Some derivatives have demonstrated antifungal activity against species like Candida albicans and Aspergillus niger .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by several studies:
- In Vivo Models : Compounds with similar structures have shown significant inhibition of paw edema in animal models, suggesting their efficacy in reducing inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of pyrido[4,3-d]pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
